molecular formula C19H24N2O2S B11987913 N-(1-benzylpiperidin-4-yl)-4-methylbenzenesulfonamide

N-(1-benzylpiperidin-4-yl)-4-methylbenzenesulfonamide

Cat. No.: B11987913
M. Wt: 344.5 g/mol
InChI Key: ALNWIKNURMSHHD-UHFFFAOYSA-N
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Description

N-(1-Benzyl-4-piperidinyl)-4-methylbenzenesulfonamide is a chemical compound that belongs to the class of piperidines It is characterized by the presence of a benzyl group attached to the nitrogen atom of a piperidine ring, which is further connected to a 4-methylbenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Benzyl-4-piperidinyl)-4-methylbenzenesulfonamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane.

    Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base like sodium hydroxide.

    Sulfonamide Formation: The final step involves the reaction of the benzylated piperidine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide.

Industrial Production Methods

Industrial production of N-(1-Benzyl-4-piperidinyl)-4-methylbenzenesulfonamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(1-Benzyl-4-piperidinyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide in the presence of a suitable solvent like dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(1-Benzyl-4-piperidinyl)-4-methylbenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmacologically active compounds.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with receptors and enzymes.

    Industry: It is used in the development of new materials and as an intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action of N-(1-Benzyl-4-piperidinyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyl group enhances its lipophilicity, allowing it to cross cell membranes easily. Once inside the cell, it can bind to its target, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Benzyl-4-piperidinyl)benzamide
  • N-(1-Benzyl-4-piperidinyl)guanidine hydrochloride
  • N-(1-Phenethyl-4-piperidinyl)propionanilide (Fentanyl)

Uniqueness

N-(1-Benzyl-4-piperidinyl)-4-methylbenzenesulfonamide is unique due to its specific structural features, such as the presence of a 4-methylbenzenesulfonamide moiety. This structural uniqueness imparts distinct physicochemical properties and biological activities compared to other similar compounds.

Properties

Molecular Formula

C19H24N2O2S

Molecular Weight

344.5 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C19H24N2O2S/c1-16-7-9-19(10-8-16)24(22,23)20-18-11-13-21(14-12-18)15-17-5-3-2-4-6-17/h2-10,18,20H,11-15H2,1H3

InChI Key

ALNWIKNURMSHHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

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